tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate
Description
tert-Butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butyl protecting group, a 2-bromophenoxy moiety, and a propan-2-yl backbone with (2R) stereochemistry. The tert-butyl carbamate group is widely employed in organic synthesis to protect amines, offering stability under various reaction conditions. The compound’s stereochemistry may influence its interactions in asymmetric synthesis or biological systems.
Properties
Molecular Formula |
C14H20BrNO3 |
|---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-8-6-5-7-11(12)15/h5-8,10H,9H2,1-4H3,(H,16,17)/t10-/m1/s1 |
InChI Key |
FOBKZJQRLHSFCS-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](COC1=CC=CC=C1Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(COC1=CC=CC=C1Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromophenol and an appropriate base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methylene chloride or chloroform to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate
Solvents: Methylene chloride, chloroform, ethanol
Major Products:
Substitution Products: Formation of new compounds with different substituents replacing the bromine atom.
Hydrolysis Products: Amine and alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its ability to form stable carbamate linkages.
- Investigated for its role in enzyme inhibition and as a potential drug candidate .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the synthesis of functionalized pyrroles and other heterocyclic compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the carbamate moiety can form stable linkages with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Key Differences :
- Substituents: The sulfonamido group replaces the phenoxy ether in the target compound, introducing a sulfonyl bridge and a propargyl (-C≡CH) group. The aromatic ring also contains a fluorine atom at the 2-position.
- Electronic Effects: The sulfonamido group is strongly electron-withdrawing, which may increase the acidity of adjacent protons compared to the phenoxy ether. The fluorine atom further enhances electron withdrawal via inductive effects.
- Reactivity : The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), while the bromine and fluorine substituents facilitate SNAr (nucleophilic aromatic substitution) reactions.
- Physical Properties : The compound exhibits solubility in CHCl₃ (c = 0.85) and an optical rotation (αD value), suggesting distinct chiral interactions compared to the target compound .
Table 1: Comparative Overview
tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate ()
Key Differences :
- Substituents: A tetrahydropyran (oxan-4-yl) group and a ketone replace the 2-bromophenoxy moiety.
- Steric Effects : The tetrahydropyran ring introduces conformational rigidity, which may limit accessibility in catalytic or binding applications.
- Applications : Ketones are common intermediates in medicinal chemistry, suggesting utility in drug synthesis .
Table 2: Comparative Overview
tert-Butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate ()
Key Differences :
- Substituents: A benzyloxy group and an epoxide (oxiran-2-yl) replace the bromophenoxy ether.
- Reactivity : The epoxide is highly reactive in ring-opening reactions (e.g., nucleophilic attack), while the benzyloxy group offers a protective handle for alcohols.
- Stereochemistry : The compound features dual stereocenters (R and S configurations), which may influence diastereoselectivity in downstream reactions.
- Applications: Epoxides are pivotal in synthesizing polyfunctional molecules, such as β-amino alcohols .
Table 3: Comparative Overview
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